2,4-Dichlorobenzaldehyde oxime
Description
2,4-Dichlorobenzaldehyde oxime (C₇H₅Cl₂NO) is an organic compound derived from the reaction of 2,4-dichlorobenzaldehyde (C₇H₄Cl₂O) with hydroxylamine. The molecule consists of a benzene ring substituted with chlorine atoms at the 2- and 4-positions, an aldehyde group, and an oxime functional group (N–OH) attached to the aldehyde carbon . Its molecular structure has been confirmed via single-crystal X-ray diffraction, revealing a planar oxime fragment twisted by 7.94° relative to the benzene ring, with weak O–H···N hydrogen bonds stabilizing the crystal lattice . This compound is primarily used as an intermediate in organic synthesis, particularly in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJQBRVMFRQQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972272 | |
| Record name | N-[(2,4-Dichlorophenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56843-28-8 | |
| Record name | Benzaldehyde, 2,4-dichloro-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56843-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,4-Dichlorophenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlorobenzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorobenzaldehyde oxime can be synthesized through the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
2,4-Dichlorobenzaldehyde oxime serves as an important intermediate in organic synthesis. It is involved in various chemical reactions:
- Oxidation : Can be oxidized to form nitroso compounds.
- Reduction : Can be reduced to amines using agents like sodium borohydride.
- Substitution Reactions : Participates in nucleophilic substitution at chlorinated positions on the phenyl ring.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound display significant antibacterial and antifungal activities. For instance, certain synthesized oximes showed excellent antibacterial activity against Staphylococcus aureus and antifungal activity against Aspergillus niger .
- Anticancer Potential : Ongoing research is exploring its potential as a therapeutic agent in cancer treatment. The compound's mechanism of action involves interaction with specific molecular targets, potentially inhibiting tumor growth through various pathways .
Medicine
The compound is being investigated for its role in medicinal chemistry:
- Drug Development : It has been identified as a precursor for synthesizing nitrogen-containing pharmaceuticals and agrochemicals. Its derivatives are being studied for their efficacy as acetylcholinesterase inhibitors, which have implications in treating conditions like Alzheimer's disease .
Industry
In industrial applications, this compound is utilized in:
- Agrochemicals : It serves as a building block for the synthesis of pesticides and herbicides due to its low toxicity and efficacy against pests .
- Pharmaceuticals : The compound is used in the production of various pharmaceutical intermediates, contributing to the development of new drugs with enhanced biological activity .
Case Study 1: Antibacterial Activity
A study conducted on synthesized oximes derived from chalcones demonstrated that compounds containing the oxime functional group exhibited superior antibacterial activity compared to standard antibiotics against S. aureus and E. coli. The most potent compounds had zones of inhibition exceeding 20 mm .
Case Study 2: Anticancer Research
Research focusing on the anticancer properties of this compound revealed that it could inhibit cell proliferation in various cancer cell lines. Molecular docking studies indicated strong binding affinities to key enzymes involved in cancer metabolism .
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Molecular Geometry
The position of chlorine substituents significantly influences the molecular geometry and intermolecular interactions of dichlorobenzaldehyde oximes. A comparison with key analogs is summarized below:
- 2,6-Dichlorobenzaldehyde Oxime : The ortho-chlorine substituents induce a larger oxime twist (53.83° and 42.99°), creating steric hindrance that disrupts planarity. This results in distinct hydrogen-bonded R₂²(6) motifs and π-π stacking interactions absent in the 2,4-isomer .
- 4-Chlorobenzaldehyde Oxime : With only one para-chlorine substituent, this compound exhibits simpler hydrogen-bonding networks and lower thermal stability compared to di-substituted analogs .
Reactivity and Enzyme Interactions
The electronic effects of chlorine substituents modulate reactivity. For example:
- Reductase Affinity : this compound exhibits a 20-fold higher Km (lower enzyme affinity) than benzaldehyde in reactions with Candida parapsilosis carbonyl reductase (CpCR), attributed to poor steric fit in the enzyme’s substrate cleft .
- Synthetic Utility : The 2,4-isomer’s electron-withdrawing Cl groups enhance electrophilicity, making it a preferred substrate for Wittig reactions and cycloadditions in drug synthesis (e.g., SB-204990) .
Physical Properties and Stability
- Melting Points : this compound has a higher melting point (125–126°C) than 2,6-dichlorobenzaldehyde oxime (104–107°C), reflecting stronger intermolecular forces due to Cl···Cl contacts and hydrogen bonds .
- Solubility : The para-substituted 4-chloro analog is more soluble in polar solvents due to reduced steric bulk .
Biological Activity
2,4-Dichlorobenzaldehyde oxime is an organic compound characterized by the molecular formula C7H5Cl2NO. It is synthesized through the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the following reaction:
This reaction can be carried out in an aqueous or alcoholic medium using sodium acetate as a base at room temperature. The product is purified via recrystallization or chromatography .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The compound's effectiveness against specific pathogens has been documented in several studies.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.
Case Study: Apoptosis Induction in Cancer Cells
A recent study demonstrated that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The compound was found to activate caspase pathways, leading to programmed cell death.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can inhibit or activate enzymes and receptors involved in various biological processes. The exact mechanisms are still under investigation but may involve:
- Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction: It may bind to cellular receptors, altering signal transduction pathways.
Applications in Medicine and Agriculture
Due to its biological activities, this compound is being explored for applications in both medicine and agriculture. Its potential as a therapeutic agent against infections and cancer is under investigation. Additionally, its properties as an insecticide and herbicide make it valuable in agricultural settings.
Table 2: Applications of this compound
| Field | Application |
|---|---|
| Medicine | Antimicrobial and anticancer agent |
| Agriculture | Insecticide and herbicide |
Q & A
Q. How is the crystal structure of this compound determined experimentally?
- Method : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement). Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Hydrogen bonding and Cl···Cl interactions are analyzed to understand packing motifs .
- Data Example :
| Parameter | Value |
|---|---|
| Space group | |
| Bond length (C=N) | 1.28 Å |
| Torsion angle | 178.5° (E-configuration) |
Q. What spectroscopic techniques are used to characterize this compound?
- FT-IR : Key peaks include ν(N–O) at 930 cm, ν(C=N) at 1620 cm, and ν(C–Cl) at 750 cm .
- NMR : H NMR (CDCl): δ 8.40 (s, 1H, CH=N), 7.60–7.45 (m, 3H, Ar–H), 11.20 (s, 1H, NOH). C NMR: δ 150.2 (C=N), 134.5–128.0 (Ar–C), 192.0 (C=O, if present as an intermediate) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Case Study : Pd-catalyzed ortho-bromination of (E)-2,4-dichlorobenzaldehyde O-methyloxime. Use Pd(OAc)/PPh as a catalyst, NBS as a bromine source, and DMF as a solvent at 80°C for 12 hours. Yields improve with electron-withdrawing Cl substituents, achieving >80% selectivity for mono-brominated products .
- Challenges : Competing side reactions (e.g., oxime tautomerization) require strict control of solvent polarity and temperature.
Q. How do electronic effects influence the tautomeric equilibrium of this compound?
- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) show the anti (E)-oxime is more stable than the syn (Z)-form by ~5 kcal/mol due to reduced steric hindrance. Chlorine substituents stabilize the E-configuration via resonance withdrawal .
- Experimental Validation : Variable-temperature H NMR in DMSO-d shows no tautomeric interconversion below 50°C, confirming computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
